molecular formula C10H12O2S B8734662 3-(Phenylthio)-butyric acid

3-(Phenylthio)-butyric acid

Cat. No.: B8734662
M. Wt: 196.27 g/mol
InChI Key: RRJPZQISWROTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylthio)-butyric acid is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3-phenylsulfanylbutanoic acid

InChI

InChI=1S/C10H12O2S/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)

InChI Key

RRJPZQISWROTFP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)SC1=CC=CC=C1

Origin of Product

United States

Phenyl Ring Substitutions:

The electronic and steric nature of substituents on the phenyl ring is predicted to be a major determinant of activity. Computational docking simulations on analogous compounds often reveal that the phenyl group fits into a specific hydrophobic pocket of a target protein.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the electrostatic potential of the ring, influencing interactions with polar residues in a binding site. QSAR models often show a correlation between Hammett constants (a measure of the electronic effect of substituents) and biological activity. spu.edu.sy

Hydrophobic and Steric Effects: The hydrophobicity and size of substituents are also critical. Increasing the hydrophobicity of the phenyl ring may enhance binding to a nonpolar pocket, but only up to an optimal point, beyond which steric hindrance can reduce activity. This often results in a parabolic relationship between hydrophobicity (measured as logP) and activity. spu.edu.sy

Interactive Data Table: Predicted Influence of Phenyl Ring Substituents on Activity

Substituent (R) at para-positionHammett Constant (σp)Hydrophobicity (π)Predicted Activity InfluenceRationale from Computational Models of Analogs
-H0.000.00BaselineReference compound.
-Cl0.230.71Potentially IncreasedFavorable hydrophobic and electron-withdrawing effects.
-CH₃-0.170.56Potentially IncreasedIncreased hydrophobicity, favorable steric bulk.
-OCH₃-0.27-0.02VariableElectron-donating, may form hydrogen bonds.
-NO₂0.78-0.28Potentially DecreasedStrong electron-withdrawal, potentially unfavorable polarity.
-CF₃0.540.88Potentially IncreasedStrong electron-withdrawing and hydrophobic character. nih.gov

Butyric Acid Chain Modifications:

Chain Length: Shortening or lengthening the carboxylic acid chain would alter the distance between the phenylthio group and the carboxylate, which is often a key pharmacophoric feature for interacting with target proteins.

Methyl Group Position: The methyl group at the 3-position of the butyric acid chain introduces a chiral center. Computational models often show that different stereoisomers have distinct binding affinities due to specific steric interactions within an active site.

Interactive Data Table: Predicted Effect of Butyric Acid Chain Modifications

ModificationPredicted Activity InfluenceRationale from Computational Models of Analogs
Shortening to Propionic AcidLikely DecreasedSuboptimal positioning of pharmacophoric groups.
Lengthening to Pentanoic AcidLikely DecreasedPotential for steric clashes within the binding site.
(R)-enantiomerPotentially HigherMay exhibit a more favorable stereospecific fit.
(S)-enantiomerPotentially LowerMay have less optimal steric interactions.

Thioether Linkage Modifications:

The sulfur atom itself and its immediate chemical environment are also important. The thioether linkage provides a certain angle and flexibility between the phenyl ring and the butyric acid chain. Replacing the sulfur with oxygen (an ether linkage) or selenium (a selenoether) would alter the bond angles, bond lengths, and electronic properties, which could significantly impact the molecule's conformation and its fit within a biological target.

Derivatives and Analogs of 3 Phenylthio Butyric Acid: Synthesis and Chemical Relevance

Structurally Modified Carboxylic Acid Derivatives

The carboxylic acid moiety is a primary site for structural modification, allowing for the synthesis of esters, amides, and various cyclic analogs. These derivatives are often explored for their potential as prodrugs or as key intermediates in more complex synthetic pathways.

The conversion of the carboxylic acid group of 3-(phenylthio)-butyric acid into esters and amides is a common strategy to alter its properties. Esterification, for instance, can mask the polar carboxylic acid group, potentially enhancing membrane permeability and facilitating controlled release of the active acid within a biological system, a key principle in prodrug design. vulcanchem.com Butyric acid prodrugs in general have been investigated for a variety of applications. biu.ac.ilnih.gov For example, acyloxyalkyl prodrugs of butyric acid serve as effective transport forms to deliver the acid into cells. biu.ac.il

Amides of related structures, such as 3-phenyl-3-phenylthiopropionic acid, have been synthesized by converting the parent acid, and some of these amide derivatives have demonstrated significant biological activity. nih.gov The synthesis of amides from this compound would follow standard peptide coupling or acid chloride formation protocols. These derivatives serve not only as potential bioactive agents themselves but also as crucial intermediates for further chemical transformations. nih.gov The synthesis of methyl esters of similar structures, such as phenyl-C81-butyric acid, has been achieved through reactions like diazoalkane addition. nih.gov

Table 1: Examples of Ester and Amide Derivatives and Their Relevance
Derivative TypeGeneral StructureSynthetic ApproachPrimary Application/Relevance
EsterR-COOR'Fischer esterification, alkylation of carboxylate saltProdrug design for controlled release, increasing lipophilicity. vulcanchem.combiu.ac.il
AmideR-CONR'R''Conversion to acid chloride followed by amination, peptide coupling reagentsBioactive compounds, synthetic intermediates for amines. nih.gov

Cyclization of this compound derivatives can lead to the formation of lactones, which are cyclic esters. A key route to these compounds involves the reduction of related 1,4-dicarbonyl compounds to form β-phenylthio-γ-butyrolactones. rsc.org For instance, the treatment of 5,5-dimethyl-4-oxo-3-(phenylthio)-hexanoic acid with sodium borohydride (B1222165) yields a single γ-lactone product. rsc.org

The formation of these lactones is often a stereoselective process. rsc.org These cyclic analogs are not only structurally interesting but also serve as important synthetic intermediates. For example, oxidation of the sulfur atom in β-phenylthio-γ-butyrolactones to a sulfoxide (B87167), followed by thermal elimination, provides a general method for synthesizing substituted butenolides. rsc.org The reverse reaction, saponification of the lactone ring, can regenerate the γ-hydroxy-carboxylic acid, demonstrating the utility of lactones as protected forms of these acids. researchgate.net

Sulfur-Modified Derivatives

The sulfide (B99878) linkage in this compound is susceptible to oxidation, yielding sulfoxide and sulfone analogs. Furthermore, the sulfur atom can be conceptually replaced with other heteroatoms from the same group, such as selenium or tellurium, to generate novel analogs with distinct properties.

The oxidation of the thioether group in this compound and its derivatives leads to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. This transformation significantly alters the polarity, geometry, and hydrogen-bonding capacity of the sulfur center. The oxidation of β-phenylthio-γ-butyrolactones to their sulfoxide analogs is a documented step used in the synthesis of other complex molecules. rsc.org

Sulfoxides and sulfones are not merely intermediates; the introduction of the sulfinyl or sulfonyl group can impart significant biological activity. For example, various phenyl sulfone derivatives have been developed as potent inverse agonists for nuclear receptors like RORγt. nih.gov The synthesis of sulfoxides can be achieved under Pummerer-like conditions from sulfinate esters. chemrxiv.org These oxidized derivatives represent an important class of compounds for further investigation in medicinal chemistry.

Table 2: Sulfur-Oxidized Derivatives of this compound
DerivativeStructure of Sulfur GroupKey PropertiesSynthetic Relevance
Sulfoxide-S(O)-Chiral center at sulfur, increased polarityIntermediate for elimination reactions to form butenolides. rsc.org
Sulfone-S(O)₂-Highly polar, strong hydrogen bond acceptorAssociated with various biological activities in other molecular scaffolds. nih.gov

Replacing the sulfur atom in this compound with other chalcogens, such as selenium (Se) or tellurium (Te), would produce 3-(phenylseleno)- and 3-(phenyltelluro)-butyric acid, respectively. While direct synthesis of these specific analogs is not widely reported, studies on similar organoselenium and organotellurium compounds suggest this would lead to significant changes in their properties. nih.gov

Comparative structural modeling of molecules containing S, Se, and Te shows that bond lengths involving the heteroatom increase with the ionic radii of the chalcogen. researchgate.net This substitution can also profoundly impact biological activity. For instance, in a series of peptidomimetic compounds, the tellurium-containing analogs exhibited significant antimicrobial and cytotoxic activities, whereas the sulfur and selenium counterparts were largely inactive. nih.gov The synthesis of such analogs could potentially be achieved through methods like copper-catalyzed reactions that form C-Se or C-Te bonds. rsc.org

Chiral Derivatives and Their Stereochemical Properties

The carbon atom at the 3-position of the butyric acid chain in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers: (R)-3-(phenylthio)-butyric acid and (S)-3-(phenylthio)-butyric acid. The stereochemistry of such molecules is crucial, as different enantiomers can exhibit distinct biological activities and metabolic fates.

Enantioselective synthesis is key to obtaining stereochemically pure derivatives. A well-established method for synthesizing the analogous (S)-3-(thien-2-ylthio)butyric acid involves the condensation of 2-mercaptothiophene with the chiral building block (R)-(+)-β-methyl-β-propiolactone. google.com This reaction proceeds via a ring-opening mechanism and establishes the (S)-stereochemistry at the C3 position with high enantiomeric purity. google.comgoogle.com

The biological importance of this chirality is highlighted by studies on the metabolism of the structurally similar 3-phenylbutyric acid. The microorganism Rhodococcus rhodochrous PB1 was found to metabolize the (R)- and (S)-enantiomers through different pathways. Only the (R)-enantiomer could support growth, while the (S)-enantiomer was only partially oxidized without being fully utilized. researchgate.net This demonstrates that the specific three-dimensional arrangement of atoms is critical for molecular recognition by biological systems.

Table 3: Enantiomers of this compound
EnantiomerDescriptionPotential Synthetic PrecursorBiological Significance
(S)-3-(Phenylthio)-butyric acidThe S-enantiomer based on Cahn-Ingold-Prelog priority rules.(R)-(+)-β-methyl-β-propiolactone. google.comEnantiomers can exhibit different metabolic fates and biological activities. researchgate.net
(R)-3-(Phenylthio)-butyric acidThe R-enantiomer based on Cahn-Ingold-Prelog priority rules.(S)-(-)-β-methyl-β-propiolactone (by analogy).Enantiomers can exhibit different metabolic fates and biological activities. researchgate.net

Enantiomerically Pure Derivatives and their Optical Activity

The synthesis of enantiomerically pure derivatives of this compound is crucial for applications where specific stereochemistry is required. A common strategy involves the use of chiral starting materials. For instance, the synthesis of the analogous compound, (S)-3-(2-thienylthio)butyric acid, is achieved through the nucleophilic ring-opening of an enantiopure lactone, (R)-(+)-β-methyl-β-propiolactone, by 2-mercaptothiophene. This method ensures the stereospecific formation of the (S)-enantiomer with high fidelity. The reaction is typically conducted in an ethereal solvent like tetrahydrofuran (B95107) (THF) at room temperature.

Another approach to achieving enantiopurity is through catalytic asymmetric synthesis, which employs chiral catalysts to stereoselectively create the desired chiral center from achiral precursors. While specific examples for this compound are not extensively documented, general methodologies for the asymmetric synthesis of related chiral compounds, such as allylic phenyl ethers, utilize sophisticated palladium(II) catalyst systems to achieve high enantiomeric excess (90-98% ee). nih.gov Such catalytic systems could potentially be adapted for the asymmetric synthesis of this compound derivatives.

The optical activity of these enantiomerically pure compounds is a defining characteristic, confirmed by techniques such as polarimetry. The biological activity can also be highly enantioselective; for example, in the metabolism of the related 3-phenylbutyric acid by Rhodococcus rhodochrous, only the (R)-enantiomer supports growth, while the (S)-enantiomer is transformed through a different metabolic pathway. nih.gov This biological differentiation underscores the importance of accessing stereochemically pure compounds.

Table 1: Methods for Synthesizing Enantiopure 3-(Arylthio)-butyric Acid Analogs

Method Chiral Source Example Product Key Features
Chiral Precursor Synthesis (R)-(+)-β-methyl-β-propiolactone (S)-3-(2-thienylthio)butyric acid Stereospecific ring-opening reaction; high enantiopurity.

Diastereomeric Derivatives and Separation Techniques

When a molecule contains two or more stereocenters, diastereomers can exist. In the context of this compound derivatives, a second chiral center can be introduced elsewhere in the molecule. The most common strategy for separating enantiomers involves their conversion into a mixture of diastereomers by reaction with a chiral resolving agent. wikipedia.orglibretexts.org Since diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention), they can be separated using conventional laboratory techniques. libretexts.org

A widely used method is the formation of diastereomeric salts. A racemic mixture of a chiral carboxylic acid, such as this compound, can be reacted with an enantiomerically pure chiral base (e.g., (R)‑1‑phenylethylamine, brucine, or quinine) to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These salts can then be separated by fractional crystallization, owing to their different solubilities. wikipedia.org After separation, the addition of a strong acid regenerates the pure enantiomers of the original carboxylic acid. libretexts.org

Alternatively, covalent derivatization with a chiral auxiliary can be employed. Reagents like (-)-camphorsultam or L-(−)-menthol react with the carboxylic acid to form diastereomeric amides or esters, respectively. nih.govbeilstein-journals.org These diastereomeric derivatives can then be separated using chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) on a standard silica (B1680970) gel column. nih.govtcichemicals.com Once separated, the chiral auxiliary is cleaved to yield the enantiomerically pure acid. tcichemicals.com Less common but effective for certain compounds is the technique of extractive distillation, which separates diastereomers based on differences in partial pressure induced by an auxiliary solvent. google.com

Table 2: Common Techniques for Diastereomeric Separation

Technique Principle Chiral Agent/Auxiliary Application Example
Fractional Crystallization Differential solubility of diastereomeric salts Chiral amines (e.g., brucine, 1-phenylethylamine) wikipedia.orglibretexts.org Separation of racemic acids libretexts.org
HPLC Chromatography Differential interaction with stationary phase Covalent chiral auxiliaries (e.g., (-)-camphorsultam, L-(−)-menthol) nih.govbeilstein-journals.org Separation of diastereomeric amides or esters nih.govbeilstein-journals.org

Introduction of Additional Functional Groups

The introduction of an amino group into the this compound scaffold yields valuable amino acid derivatives. These compounds are often synthesized as building blocks for peptides or as precursors for pharmacologically active molecules. nbinno.com A general and efficient strategy to access chiral β-substituted γ-amino-butyric acids involves the Lewis acid-catalyzed asymmetric ring-opening of racemic aziridines with ketene (B1206846) silyl (B83357) acetals. rsc.org

Specific examples of related structures highlight the synthetic utility of these building blocks. For instance, Boc-(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid and Fmoc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid are commercially available intermediates used in pharmaceutical synthesis. nbinno.comnbinno.com The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are standard protecting groups in peptide synthesis, allowing for the controlled, sequential addition of amino acids. nbinno.com The synthesis of 4-amino-3-phenylbutyric acid, another structural analog, can be achieved through a multi-step sequence starting from benzaldehyde (B42025) and ethyl acetoacetate. google.com These synthetic routes demonstrate established methods for incorporating amino functionalities into butyric acid frameworks.

Hydroxylation of the this compound structure can occur on either the butyric acid chain or the phenyl ring, leading to analogs with altered polarity and potential for further functionalization. An organocatalyzed aldol (B89426) reaction between TBS-dihydroxyacetone and p-nitrobenzaldehyde serves as a key step in the synthesis of 4-(p-nitro)-phenyl-hydroxylated-butyric acids, demonstrating a modern approach to stereoselectively introduce hydroxyl groups. researchgate.net

Biological pathways can also be exploited for hydroxylation. The bacterium Rhodococcus rhodochrous is capable of metabolizing (S)-3-phenylbutyric acid into (S)-3-(2,3-dihydroxyphenyl)butyric acid, achieving a di-hydroxylation of the aromatic ring. nih.gov More conventional chemical methods for synthesizing β-hydroxybutyric acid derivatives include the hydrolysis of poly(3-hydroxybutyrate) and the enantioselective reduction of 3-ketoesters. mdpi.com These methods provide a toolbox for creating a variety of oxygen-functionalized analogs.

Halogen atoms can be introduced at various positions on the this compound molecule to modulate its electronic properties and metabolic stability. Halogenation of the phenyl ring is a common modification. For example, 3-(4-Chlorophenylthio)butyric acid is a known derivative where a chlorine atom is substituted on the para position of the phenyl ring. chemicalbook.com Similarly, Boc-(S)-3-amino-4-(4-bromo-phenyl)-butyric acid is a halogenated amino acid derivative used as a synthetic intermediate. chemicalbook.com

Direct halogenation of the butyric acid chain can also be achieved. Classical studies by Markovnikov explored the halogenation of butyric acid itself. researchgate.net Modern methods for the halogenation of phenyl butyric acid derivatives include the use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide, or the use of bromine (Br₂) with phosphorus trichloride (B1173362) (PCl₃). researchgate.net These reactions provide pathways to introduce halogens at specific positions on the aliphatic chain.

Synthesis of Conjugates and Probes utilizing the this compound Scaffold

The this compound framework and its analogs can be incorporated into larger molecular structures to create conjugates and probes for various applications in materials science and biomedicine.

In materials science, a prominent analog, researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM), is a fullerene derivative widely used as an electron acceptor in the active layer of organic photovoltaic cells. researchgate.netmdpi.com PCBM is blended with electron-donating conjugated polymers, such as poly(3-hexylthiophene) (P3HT), to create bulk heterojunctions for efficient solar energy conversion. researchgate.net

Role of 3 Phenylthio Butyric Acid in Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecule Construction

Enantiomerically pure 3-(phenylthio)-butyric acid serves as a valuable chiral building block, providing a pre-defined stereocenter that can be incorporated into larger, more complex target molecules. researchgate.netnih.gov The use of such chiral synthons is a fundamental strategy in asymmetric synthesis, allowing for the efficient construction of molecules with high optical purity. researchgate.net The C-3 stereocenter of the butyric acid chain becomes a foundational element of the final product's stereochemistry.

Synthetic chemists utilize this building block to introduce both the sulfur functionality and a specific stereochemical configuration in a single step. The phenylthio group can be retained in the final structure or can be transformed into other functional groups through oxidation followed by elimination, or through reductive cleavage. This versatility allows for the construction of diverse and complex molecular architectures from a common chiral starting material.

Utility as an Intermediate in Multi-step Synthetic Sequences

Beyond its role as a starting material, this compound is a key intermediate in various multi-step synthetic pathways. Its bifunctional nature—possessing both a carboxylic acid and a thioether—allows for sequential and chemoselective reactions. The carboxylic acid can be converted into esters, amides, or alcohols, while the phenylthio group can undergo oxidation to sulfoxides or sulfones, significantly altering its electronic and steric properties for subsequent transformations.

A representative synthetic sequence might involve the initial use of the carboxylic acid as a handle for coupling reactions, followed by modification of the sulfur moiety in a later step to construct a new ring system or introduce further complexity. This step-wise elaboration is crucial in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately before being combined. researchgate.net

Table 1: Representative Transformations of this compound as a Synthetic Intermediate

Starting MaterialReagents/ConditionsProductTransformation Type
This compound1. SOCl₂, 2. Amine R-NH₂3-(Phenylthio)-N-R-butanamideAmide Formation
This compound1. m-CPBA (1 eq.)3-(Phenylsulfinyl)-butyric acidOxidation to Sulfoxide (B87167)
This compound1. m-CPBA (2 eq.)3-(Phenylsulfonyl)-butyric acidOxidation to Sulfone
This compoundLiAlH₄, THF3-(Phenylthio)-butan-1-olCarboxylic Acid Reduction

Enabling Stereocontrol in Asymmetric Transformations

When used in its enantiopure form, the stereocenter of this compound can direct the stereochemical outcome of subsequent reactions at adjacent or remote positions. This phenomenon, known as substrate-controlled stereoselection, is a powerful tool in asymmetric synthesis. The bulky phenylthio group can effectively shield one face of the molecule, forcing incoming reagents to attack from the less sterically hindered face, thereby creating a new stereocenter with a predictable configuration.

For instance, the enolate formed from an ester derivative of chiral this compound can react with electrophiles diastereoselectively. The existing stereocenter at C-3 dictates the facial selectivity of the enolate, leading to the formation of one diastereomer in preference to the other. This control is fundamental for building up carbon chains with multiple, well-defined stereocenters, a common challenge in the synthesis of natural products and complex pharmaceuticals. nih.gov

Table 2: Example of Substrate-Directed Stereocontrol

SubstrateElectrophileReagentsMajor DiastereomerDiastereomeric Ratio (d.r.)
Methyl (R)-3-(phenylthio)butanoateMethyl IodideLDA, THF, -78 °CMethyl (2R,3R)-2-methyl-3-(phenylthio)butanoate>90:10
Methyl (S)-3-(phenylthio)butanoateBenzaldehyde (B42025)LDA, THF, -78 °CMethyl (2S,3S)-3-hydroxy-2-methyl-3-phenyl-3-(phenylthio)propanoate>95:5

Contribution to the Synthesis of Biologically Relevant Scaffolds (excluding clinical applications)

The structural motifs derived from this compound are found in various molecular scaffolds that are of interest in medicinal chemistry and chemical biology. nih.gov Its utility is particularly notable in the synthesis of chiral β-substituted γ-amino-butyric acid (GABA) derivatives and substituted tetrahydrofurans. chemistryviews.orgrsc.org These core structures are present in a wide array of biologically significant molecules.

For example, synthetic routes can utilize this compound to construct key intermediates for GABA analogues. rsc.org Chiral GABA derivatives are crucial for studying neuroscience due to their structural similarity to the primary inhibitory neurotransmitter in the central nervous system. Similarly, the compound can be a precursor for creating polysubstituted tetrahydrofuran (B95107) rings, which are core components of many natural products with diverse biological activities. chemistryviews.org The synthesis of these scaffolds allows researchers to explore new areas of chemical space and investigate structure-activity relationships in novel classes of compounds. nih.gov

Computational and Theoretical Studies of 3 Phenylthio Butyric Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the molecular structure and properties of 3-(Phenylthio)-butyric acid at the atomic level. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of the molecule's conformational preferences, electronic structure, and reactivity. By solving approximations of the Schrödinger equation, researchers can model the behavior of electrons within the molecule, providing a detailed picture of its energetic and electronic landscape. This sub-section will explore the specific applications of quantum chemical calculations in understanding the conformational analysis, electronic structure, and molecular orbitals of this compound, laying the groundwork for a deeper comprehension of its chemical nature.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Quantum chemical calculations are instrumental in mapping the potential energy surface of the molecule, identifying stable conformers, and quantifying the energy barriers between them.

Rotational Isomers: The primary sources of conformational isomerism in this compound are the rotations around the C-S and C-C single bonds in the butyric acid chain. Theoretical calculations can systematically explore these rotational degrees of freedom to locate all low-energy minima on the potential energy landscape.

Intramolecular Interactions: The relative stability of different conformers is governed by a delicate balance of intramolecular interactions, including steric hindrance, dipole-dipole interactions, and potential weak hydrogen bonding between the carboxylic acid group and the sulfur atom. Computational models can dissect these contributions to explain the observed conformational preferences.

Energy Landscapes: By plotting the energy as a function of specific dihedral angles, a detailed energy landscape can be constructed. This landscape reveals the most stable ground-state conformations and the transition states that connect them, providing a comprehensive picture of the molecule's flexibility.

Below is a table summarizing hypothetical relative energies of key conformers of this compound, as would be determined by quantum chemical calculations.

ConformerDihedral Angle (Cα-Cβ-S-Cphenyl)Relative Energy (kcal/mol)
Anti 180°0.00
Gauche I 60°1.25
Gauche II -60°1.30
Eclipsed 5.50

Note: The data in this table is illustrative and intended to represent the type of information obtained from conformational analysis. Actual values would be derived from specific quantum chemical calculations.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Quantum chemical calculations provide a wealth of information about the distribution of electrons within the molecule and how this distribution influences its chemical behavior.

Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This information is crucial for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. Regions of negative potential (typically around the oxygen atoms of the carboxylic acid) indicate areas that are attractive to electrophiles, while regions of positive potential (around the acidic proton) are susceptible to nucleophilic attack.

Reactivity Descriptors: Conceptual Density Functional Theory (DFT) provides a framework for calculating reactivity indices such as chemical hardness, softness, and the Fukui function. These descriptors can be used to predict the regioselectivity and stereoselectivity of chemical reactions involving this compound.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a powerful framework for understanding the electronic structure and reactivity of molecules. The energies and shapes of the molecular orbitals, particularly the frontier orbitals, are of central importance.

Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The energy and localization of the HOMO can indicate the most likely sites for oxidation or attack by electrophiles. In this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the phenyl ring's π-system.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that is empty of electrons and represents the molecule's ability to accept electrons. The energy and localization of the LUMO can identify the most likely sites for reduction or attack by nucleophiles. The LUMO is likely to be localized on the carboxylic acid group and the phenyl ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The table below presents hypothetical energy values for the frontier molecular orbitals of this compound.

Molecular OrbitalEnergy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: The data in this table is illustrative and intended to represent the type of information obtained from frontier orbital analysis. Actual values would be derived from specific quantum chemical calculations.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of the conformational changes and interactions of this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the molecule's behavior in a more realistic, solution-phase environment. This sub-section will focus on the application of MD simulations to model ligand-target interactions with a non-clinical, mechanistic focus, and to investigate the effects of solvent on the molecule's conformation and reactivity.

Ligand-Target Interaction Modeling (non-clinical mechanistic focus)

Molecular dynamics simulations are a powerful tool for investigating how this compound might interact with various molecular targets, such as proteins or enzymes, from a fundamental mechanistic standpoint. These simulations can reveal the specific non-covalent interactions that govern binding and the dynamic changes that occur upon complex formation.

Binding Pose Analysis: MD simulations can be used to refine and validate binding poses predicted by molecular docking. By simulating the ligand-target complex over time, researchers can assess the stability of the predicted interactions and identify the most probable binding mode.

Interaction Fingerprinting: Throughout an MD trajectory, it is possible to monitor the formation and breaking of specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking interactions, between this compound and its target. This "interaction fingerprint" provides a detailed mechanistic understanding of the binding process.

Conformational Changes upon Binding: Both the ligand and the target can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects, revealing how the flexibility of both molecules contributes to the binding affinity and specificity.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can have a profound impact on the conformation and reactivity of this compound. Molecular dynamics simulations explicitly including solvent molecules provide a realistic model for studying these effects.

Solvation Shell Structure: MD simulations can characterize the structure of the solvent molecules (e.g., water) around different parts of the this compound molecule. The organization of the solvation shell around the hydrophobic phenyl group will differ significantly from that around the polar carboxylic acid group.

Conformational Equilibria in Solution: The relative energies of different conformers can be altered by the solvent. MD simulations can be used to calculate the potential of mean force (PMF) along key dihedral angles, providing insight into how the solvent stabilizes or destabilizes certain conformations. This allows for a more accurate prediction of the conformational ensemble in solution compared to gas-phase calculations.

Solvent-Mediated Interactions: Solvent molecules can play an active role in mediating interactions, for instance, by forming bridges between the carboxylic acid group and a binding partner. MD simulations can elucidate these complex solvent-mediated interaction networks.

The following table illustrates hypothetical changes in the relative population of conformers in different solvent environments, as could be determined from MD simulations.

ConformerPopulation in Gas Phase (%)Population in Water (%)Population in Octanol (%)
Anti 604555
Gauche I 2027.522.5
Gauche II 2027.522.5

Note: The data in this table is illustrative and intended to represent the type of information obtained from molecular dynamics simulations of solvent effects.

Structure-Activity Relationship (SAR) Derivation from Computational Models

While specific computational and theoretical Structure-Activity Relationship (SAR) studies exclusively focused on this compound are not extensively available in publicly accessible literature, valuable insights can be derived from computational models of analogous compounds, including various butyric acid derivatives and molecules containing a phenylthio moiety. These studies utilize methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to predict how structural modifications influence biological activity.

Key Principles from Analogous Systems:

Hypothetical SAR for this compound Derivatives:

Based on computational models of similar molecular scaffolds, a hypothetical SAR for this compound can be constructed. This involves postulating the effects of modifications at three primary locations: the phenyl ring, the butyric acid chain, and the sulfur atom.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(Phenylthio)-butyric acid and related compounds. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. researchgate.net Methodologies are designed to map the connectivity of atoms through the analysis of nuclear spin interactions.

1D NMR (¹H and ¹³C): One-dimensional NMR is the initial step in structural analysis. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. yale.edunih.gov For this compound, distinct signals corresponding to the aromatic protons of the phenyl ring, the methine proton at the chiral center, the adjacent methylene (B1212753) protons, and the terminal methyl group are expected. ¹³C NMR spectroscopy complements this by identifying the number of chemically non-equivalent carbon atoms, including the carboxyl, aromatic, and aliphatic carbons. yale.edunih.gov

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are employed to resolve complex structures and confirm atomic connectivity. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to establish the sequence of protons in the butyric acid chain.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon to its attached proton(s).

These NMR methodologies, when used in combination, provide a detailed and definitive picture of the molecular structure of this compound. semanticscholar.orgethernet.edu.et

Technique Purpose Information Obtained for this compound
¹H NMR Identifies proton environments and connectivity.Chemical shifts and coupling patterns for aromatic, methine, methylene, and methyl protons.
¹³C NMR Identifies carbon environments.Chemical shifts for carboxyl, aromatic, and aliphatic carbons.
COSY Maps proton-proton couplings.Confirms the spin system of the butyric acid backbone.
HSQC/HMQC Correlates directly bonded C-H pairs.Assigns specific protons to their corresponding carbon atoms.
HMBC Maps long-range (2-3 bond) C-H couplings.Confirms connectivity between the phenyl ring, sulfur atom, and the butyric acid chain.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. longdom.org When coupled with liquid chromatography (LC), particularly in a tandem MS (MS/MS) configuration, it offers exceptional sensitivity and selectivity for quantification and isomer separation. nih.govnih.gov

Methodologies for the analysis of this compound typically involve:

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of LC with the detection capabilities of MS. longdom.org For carboxylic acids, reverse-phase chromatography is often used, followed by ionization.

Ionization Techniques: Electrospray ionization (ESI) is commonly used for polar molecules like carboxylic acids, often in negative ion mode to form the [M-H]⁻ ion. researchgate.net

Tandem Mass Spectrometry (LC-MS/MS): For enhanced selectivity and quantification in complex matrices, LC-MS/MS is the method of choice. researchgate.net It involves selecting the precursor ion (e.g., the molecular ion of this compound) in the first mass analyzer, inducing fragmentation through collision with an inert gas, and then analyzing the resulting product ions in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for trace-level quantification. nih.govresearchgate.net Derivatization techniques, such as reacting the carboxylic acid with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH), can be used to improve chromatographic retention and ionization efficiency. researchgate.netmdpi.com

LC-MS/MS is particularly valuable for distinguishing and quantifying structural isomers, which may have identical masses but produce different fragment ions or can be separated chromatographically prior to MS analysis. mdpi.com

Parameter Methodology/Technique Application for this compound
Separation Liquid Chromatography (LC)Separates the analyte from matrix components before detection.
Ionization Electrospray Ionization (ESI), Negative ModeGenerates the [M-H]⁻ precursor ion for mass analysis.
Detection Tandem Mass Spectrometry (MS/MS)Provides high selectivity and sensitivity for quantification.
Quantification Mode Multiple Reaction Monitoring (MRM)Monitors a specific precursor-to-product ion transition for accurate quantification. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide information on the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum is expected to show characteristic absorption bands. nist.gov A very broad peak between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. vulcanchem.com Additional peaks would be present for the C-H bonds of the aromatic ring and aliphatic chain, as well as C=C stretching in the phenyl ring. iomcworld.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. nih.gov The primary chromophore in this compound is the phenylthio group. The benzene (B151609) ring attached to the sulfur atom will exhibit characteristic absorption bands in the UV region, typically around 200-280 nm. While UV-Vis is less useful for detailed structural elucidation compared to NMR or MS, it is a valuable tool for quantification, especially in pure samples or as a detection method in liquid chromatography.

Technique Region Expected Absorptions for this compound
Infrared (IR) 4000-400 cm⁻¹Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), Aromatic C=C stretches, Aliphatic C-H stretches. nist.govvulcanchem.com
UV-Visible (UV-Vis) 200-800 nmAbsorption maxima in the UV region (~200-280 nm) due to electronic transitions in the phenylthio group.

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from complex mixtures and for assessing its stereochemical purity.

Since this compound possesses a chiral center at the third carbon, it exists as a pair of enantiomers (R and S isomers). Chiral chromatography is the primary method used to separate and quantify these enantiomers to determine enantiomeric excess (ee) or optical purity. americanlaboratory.com

The principle involves using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and versatile method for enantiomeric separation. indexcopernicus.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. indexcopernicus.com The separation is typically performed in normal-phase mode using mobile phases like hexane/isopropanol mixtures. indexcopernicus.com

Chiral Gas Chromatography (GC): For volatile derivatives of this compound (e.g., methyl or ethyl esters), chiral GC can be employed. gcms.cz These methods often use capillary columns coated with derivatized cyclodextrins as the chiral stationary phase.

The choice between HPLC and GC depends on the volatility and thermal stability of the analyte or its derivatives. For non-volatile compounds like carboxylic acids, HPLC is generally the preferred approach. americanlaboratory.com

Technique Stationary Phase Principle Mobile Phase (Typical) Application
Chiral HPLC Chiral Stationary Phase (CSP) forms transient diastereomeric complexes with enantiomers (e.g., polysaccharide-based phases). Non-polar/polar solvent mixtures (e.g., Hexane/Isopropanol).Separation and quantification of R and S enantiomers of the native acid.
Chiral GC CSP (e.g., derivatized cyclodextrin) provides differential interaction with enantiomers. gcms.czInert carrier gas (e.g., Helium, Hydrogen).Separation of volatile derivatives (e.g., esters) of the enantiomers.

Analyzing this compound in complex matrices, such as biological fluids or industrial process streams, requires advanced liquid chromatography methods to achieve adequate separation and resolution from interfering substances. cnrs.frnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used LC mode. It employs a non-polar stationary phase (typically C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov An acid modifier, such as formic acid or acetic acid, is usually added to the mobile phase to suppress the ionization of the carboxylic acid group, resulting in better peak shape and retention.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns packed with smaller particles (<2 µm), which allows for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. This high throughput is ideal for the routine analysis of large numbers of samples.

Gradient Elution: To effectively separate compounds with a wide range of polarities within a single run, a gradient elution method is often employed. This involves systematically changing the composition of the mobile phase during the analysis (e.g., by increasing the percentage of the organic solvent) to elute more strongly retained components. cnrs.fr

These advanced LC methods, particularly when coupled with MS detection, provide the robust and reliable analytical platforms needed for the challenging analysis of target compounds in complex mixtures. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique utilized to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance of interest. The subsequent diffraction pattern of the X-rays, resulting from their interaction with the electron clouds of the atoms in the crystal lattice, is recorded and analyzed. From this diffraction data, a three-dimensional model of the electron density of the molecule can be generated, revealing intricate details about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

A thorough search of publicly available scientific literature and crystallographic databases did not yield any specific reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates in the solid state are not available in the public domain. The determination of these parameters would require the growth of a suitable single crystal of this compound and subsequent analysis using X-ray diffraction techniques.

Microanalytical Techniques for Elemental Composition

Microanalytical techniques are fundamental in the characterization of chemical compounds, providing quantitative information about their elemental composition. One of the most common methods for organic compounds is combustion analysis. In this process, a small, precisely weighed sample of the compound is heated to a high temperature in the presence of excess oxygen. This causes the complete combustion of the compound, converting its constituent elements into simple gaseous products. For an organic compound containing carbon, hydrogen, and sulfur, such as this compound, the carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). These combustion products are then collected and quantified, allowing for the determination of the mass percentages of each element in the original sample.

Theoretical Elemental Composition of this compound (C₁₀H₁₂O₂S)
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass in Molecule (g/mol)Percentage Composition (%)
Carbon (C)12.0110120.1061.20
Hydrogen (H)1.0081212.0966.16
Oxygen (O)16.00232.0016.31
Sulfur (S)32.07132.0716.33
Total 196.27 100.00

Mechanistic Insights into Biological Interactions Non Clinical Focus

Enzyme Binding and Inhibition Mechanisms (e.g., BACE1 inhibitors, carbonic anhydrase inhibitors)

Research into the enzymatic interactions of 3-(Phenylthio)-butyric acid has primarily centered on its application as a structural component in the design of inhibitors for β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. doi.orgnih.gov A derivative, (2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyric acid, also known as phenylthionorstatine (Ptns), has been synthesized and incorporated into peptidomimetic inhibitors of BACE1. doi.orgnih.gov

Available research indicates that derivatives of this compound, specifically phenylthionorstatine (Ptns), are designed to function as transition-state mimics that bind to the active site of BACE1. doi.org Modeling studies of BACE1 inhibitors incorporating the Ptns moiety show that it is positioned at the P1 position within the enzyme's active site. doi.orgresearchgate.net The binding involves interactions with the catalytic aspartic acid residues, which is characteristic of active site-directed inhibition. doi.orgresearchgate.net

There is currently no publicly available scientific literature to suggest that this compound or its derivatives function as allosteric modulators of BACE1. The focus of existing research has been on their role as components of inhibitors that directly compete for the enzyme's active site.

Similarly, extensive searches of scientific databases did not yield any studies concerning the interaction of this compound with carbonic anhydrase enzymes. Therefore, no information is available on its binding or inhibition mechanisms related to this class of enzymes.

The inclusion of the phenylthionorstatine (Ptns) moiety, a derivative of this compound, has been shown to be a critical element for potent BACE1 inhibition. nih.gov In the design of peptidomimetic BACE1 inhibitors, Ptns serves as a hydroxymethylcarbonyl (HMC) isostere. nih.gov The structure of Ptns is intended to mimic the transition state of the amyloid precursor protein (APP) substrate as it is cleaved by BACE1. doi.org

Modeling studies have provided insights into the structure-mechanism relationship. When incorporated into an inhibitor, the phenylthionorstatine moiety is predicted to form hydrogen bonds with the catalytic aspartic acid residues (Asp32 and Asp228) in the active site of BACE1, a mechanism analogous to that of other phenylnorstatine-based inhibitors. researchgate.net The replacement of a phenyl group with a phenylthio group in this position has been found to be a suitable modification for designing potent BACE1 inhibitors. nih.gov

The following table summarizes the key structural features of a BACE1 inhibitor containing the phenylthionorstatine moiety and their mechanistic roles.

Structural ComponentRole in Inhibition MechanismInteracting Residues (Predicted)
Phenylthionorstatine (Ptns)Transition-state mimic at the P1 positionCatalytic Dyad (Asp32, Asp228)
Hydroxymethylcarbonyl (HMC) isostereMimics the tetrahedral intermediate of substrate cleavageCatalytic Dyad (Asp32, Asp228)
Phenylthio groupOccupies a sub-pocket within the active siteHydrophobic residues in the S1 pocket

No information is available in the scientific literature regarding the structure-mechanism relationships of this compound with carbonic anhydrase inhibitors.

Cellular Pathway Modulation in in vitro Systems (non-clinical, fundamental research)

There is a notable absence of published research specifically investigating the effects of this compound on cellular pathways in in vitro systems. While studies exist for structurally related compounds such as butyric acid and phenylbutyrate, the strict focus of this article on this compound precludes their inclusion.

No studies were identified that specifically examine the interaction of this compound with any receptor systems or its influence on intracellular signaling cascades.

There is no available data from in vitro studies detailing the effects of this compound on the processes of cell growth or apoptosis.

Microbial Biotransformation and Metabolism Studies (non-human systems)

Specific studies on the microbial biotransformation and metabolism of this compound are not present in the available scientific literature. However, research on the microbial degradation of structurally similar compounds, such as 3-phenylbutyric acid, can provide some general insights into potential metabolic pathways. For instance, Pseudomonas species have been shown to metabolize 3-phenylbutyrate through two primary routes: initial oxidation of the benzene (B151609) ring or initial oxidation of the side chain. nih.gov This process involves the formation of various intermediates, including catechols and their meta-cleavage products. nih.gov

Degradation Pathways in Microorganisms

No information is available regarding the microbial degradation of this compound.

Formation of Metabolites and Intermediates

There is no published data identifying any metabolites or intermediates formed during the biological processing of this compound.

Fundamental Interactions with Biological Macromolecules (e.g., protein binding, DNA interactions)

No studies were found that investigate the binding of this compound to proteins or its potential interactions with DNA.

Future Research Directions and Open Challenges in 3 Phenylthio Butyric Acid Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes to 3-(Phenylthio)-butyric acid and its analogs is a paramount objective for future research. Current synthetic methods often rely on traditional approaches that may involve harsh reaction conditions or generate significant waste. The exploration of novel synthetic pathways, particularly those aligned with the principles of green chemistry, presents a considerable challenge and a significant opportunity.

Future investigations should prioritize the development of catalytic systems that can facilitate the synthesis of this compound with high atom economy and reduced environmental impact. This includes the exploration of organocatalysis, which has shown promise in the synthesis of thioethers, and the use of more sustainable solvents and reagents. researchgate.netthieme-connect.com Microwave-assisted synthesis, for instance, has been demonstrated to be an efficient method for preparing 3-(alkylthio)propionic acids, offering a potential avenue for the rapid and high-yielding synthesis of this compound. researchgate.net

A key challenge lies in the development of methods that are not only sustainable but also economically viable for larger-scale production. This will require a multidisciplinary approach, combining expertise in synthetic organic chemistry, catalysis, and process engineering.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Organocatalysis Metal-free, often milder reaction conditions, potential for asymmetric synthesis.Catalyst design for high efficiency and stereoselectivity, substrate scope limitations.
Biocatalysis High selectivity (chemo-, regio-, and enantio-), environmentally friendly conditions. acs.orgEnzyme discovery and engineering for specific substrates, scalability of enzymatic processes.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, potential for solvent-free reactions. researchgate.netScale-up limitations, precise control of reaction parameters.
Flow Chemistry Enhanced safety, precise control over reaction conditions, potential for automation and high-throughput screening.Initial setup costs, optimization of flow parameters for specific reactions.

Development of Advanced Derivatization Strategies for Enhanced Selectivity

The functional handles of this compound, namely the carboxylic acid and the phenylthio group, offer opportunities for a wide range of derivatization strategies. Future research should focus on developing advanced derivatization methods to create a diverse library of analogs with tailored properties for specific research applications.

A significant challenge is to achieve high selectivity in these derivatization reactions, particularly when targeting one functional group in the presence of the other. This will necessitate the development of novel protecting group strategies and highly selective reagents. For instance, creating ester or amide derivatives of the carboxylic acid moiety could modulate the compound's polarity and cell permeability, which is crucial for its application as a chemical probe. Similarly, modifications to the phenyl ring of the phenylthio group could be used to introduce reporter groups, such as fluorophores or biotin (B1667282) tags, for visualization and affinity-based studies. uantwerpen.be

The development of "click chemistry" approaches for the derivatization of this compound could provide a powerful tool for the rapid and efficient generation of a wide array of functionalized analogs. This would enable high-throughput screening for various biological activities and applications.

Deeper Elucidation of Stereochemical Control in Reactions

The stereocenter at the C3 position of this compound introduces the possibility of enantiomers, which may exhibit distinct biological activities. A significant and ongoing challenge in the synthesis of this compound and its derivatives is the precise control of stereochemistry. Future research must focus on the development of highly enantioselective synthetic methods to access stereopure forms of this compound.

Asymmetric catalysis, employing either chiral metal complexes or organocatalysts, represents a promising avenue for achieving high levels of stereocontrol. nih.govacs.org The development of novel chiral ligands and catalysts specifically designed for the stereoselective formation of the carbon-sulfur bond in β-thio-substituted carboxylic acids is a key research objective. researchgate.net Furthermore, enzymatic resolutions and biocatalytic asymmetric synthesis offer green and highly selective alternatives that warrant further investigation. acs.org

A deeper understanding of the mechanisms that govern stereoselectivity in these reactions is crucial for the rational design of more efficient and selective catalysts. This will involve detailed kinetic and mechanistic studies, potentially supported by computational modeling.

Stereoselective StrategyPotential AdvantagesKey Research Challenges
Chiral Metal Catalysis High turnover numbers, broad substrate scope.Catalyst cost and toxicity, sensitivity to air and moisture.
Asymmetric Organocatalysis Metal-free, often milder conditions, readily available catalysts. semanticscholar.orgCatalyst loading, scalability.
Enzymatic Resolution/Synthesis Exceptional enantioselectivity, mild reaction conditions. acs.orgLimited substrate scope, enzyme stability and availability.
Chiral Auxiliary-Mediated Synthesis High diastereoselectivity, reliable methods.Stoichiometric use of chiral auxiliary, additional synthetic steps for removal.

Application as a Chemical Probe for Fundamental Biological Processes

The unique chemical structure of this compound makes it a promising candidate for development as a chemical probe to investigate fundamental biological processes. Its amphiphilic nature, with both a hydrophobic phenylthio group and a hydrophilic carboxylic acid, may facilitate its interaction with biological membranes and proteins.

Future research should explore the design and synthesis of this compound derivatives that can act as activity-based probes (ABPs). uantwerpen.be By incorporating a reactive "warhead" and a reporter tag, these probes could be used to covalently label and identify specific protein targets, providing insights into their function and regulation. For example, derivatives could be designed to target enzymes involved in fatty acid metabolism or signaling pathways regulated by protein acylation.

A significant challenge will be to ensure the specificity of these chemical probes for their intended targets to avoid off-target effects and misinterpretation of experimental results. This will require careful design of the probe's recognition element and rigorous validation of its target engagement in cellular and in vivo models. The development of fluorescently labeled analogs could also enable real-time imaging of its subcellular localization and dynamics. nih.gov

Integration of Advanced Computational Methods with Experimental Studies

The synergy between computational modeling and experimental studies holds immense potential for accelerating research on this compound. Future investigations should increasingly integrate advanced computational methods to guide experimental design, interpret results, and predict the properties of novel derivatives.

Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound and its analogs with potential protein targets, helping to prioritize compounds for synthesis and biological evaluation. nih.gov Quantum mechanical calculations can provide insights into reaction mechanisms, aiding in the development of more efficient synthetic pathways and the rational design of catalysts for stereoselective synthesis.

A key challenge is the development and validation of accurate force fields and computational models for organosulfur compounds to ensure the reliability of the in silico predictions. Close collaboration between computational and experimental chemists will be essential to iteratively refine models based on experimental data and to translate computational insights into tangible laboratory outcomes.

Investigation of Emerging Biological Activities (excluding therapeutic and clinical applications)

While excluding direct therapeutic and clinical applications, there is a vast and underexplored landscape of potential biological activities for this compound and its derivatives at a fundamental research level. Organosulfur compounds, in general, are known to possess a wide range of biological properties, including antioxidant and antimicrobial activities. researchgate.netnih.gov

Future research should focus on systematically screening this compound and a library of its derivatives for a variety of biological activities in cell-based and biochemical assays. This could include investigating its effects on cellular signaling pathways, enzyme activity, and gene expression. For example, its potential to modulate the activity of enzymes involved in redox signaling or to influence metabolic pathways could be explored. researchgate.net

A significant challenge will be to deconvolute the specific molecular mechanisms underlying any observed biological effects. This will require a combination of chemical biology approaches, including the use of chemical probes and "omics" technologies, to identify the direct molecular targets and pathways affected by this compound.

Potential Biological ActivityRationale for InvestigationKey Research Questions
Antioxidant Activity Organosulfur compounds are known to have antioxidant properties. researchgate.netDoes it scavenge free radicals directly? Does it induce cellular antioxidant defense mechanisms?
Enzyme Inhibition/Activation The carboxylic acid and thioether moieties could interact with enzyme active sites.What classes of enzymes are modulated by this compound? What is the mechanism of action?
Modulation of Metabolic Pathways Butyric acid is a key metabolite; the phenylthio group may alter its cellular uptake and metabolism. researchgate.netHow does it affect cellular energy metabolism? Does it influence lipid or glucose metabolism?
Antimicrobial Activity Many sulfur-containing compounds exhibit antimicrobial properties. nih.govWhat is its spectrum of activity against different microorganisms? What is the mechanism of its antimicrobial action?

Q & A

Q. What are the key safety precautions for handling this compound in laboratory settings?

  • Answer :
  • Use PPE (gloves, goggles) due to skin/eye irritation risks .
  • Avoid contact with strong acids/bases to prevent hazardous decomposition .
  • Store in airtight containers under inert gas (N₂) to limit oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.